molecular formula C13H20N2O2S B2903947 1-Methanesulfonyl-4-(2-phenylethyl)piperazine CAS No. 894316-20-2

1-Methanesulfonyl-4-(2-phenylethyl)piperazine

Cat. No. B2903947
CAS RN: 894316-20-2
M. Wt: 268.38
InChI Key: DAEIBELHHAUOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4-(2-phenylethyl)piperazine is an organic compound that is used as an intermediate for pharmaceutical and chemical research . It has an empirical formula of C5H12N2O2S and a molecular weight of 164.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms. The SMILES string for this compound is CS(=O)(=O)N1CCNCC1 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 164.23 and its InChI key is ZZAKLGGGMWORRT-UHFFFAOYSA-N .

Safety and Hazards

This compound is classified under GHS07 and has hazard statements H315, H319, and H335. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methylsulfonyl-4-(2-phenylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-18(16,17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEIBELHHAUOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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